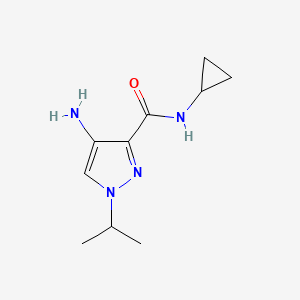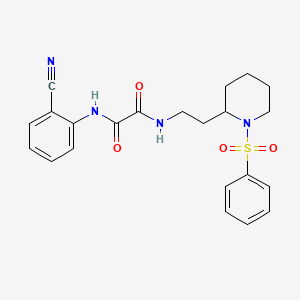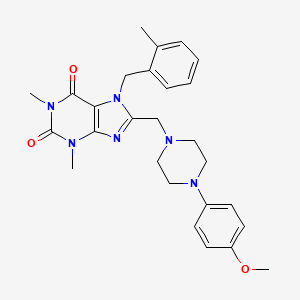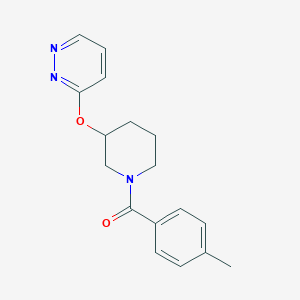![molecular formula C7H9Br2NS B2688249 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide CAS No. 2095409-94-0](/img/structure/B2688249.png)
4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide” is a chemical compound with the molecular formula C7H9Br2NS . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide” can be represented by the InChI code1S/C7H8BrNS.BrH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H . Physical And Chemical Properties Analysis
“4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide” is a solid substance . It has a molecular weight of 299.03 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Bromination and Oxidation Processes
One significant area of application involves bromination and oxidation processes. For instance, studies on the bromination of pyridine derivatives, including those related to "4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide," have elucidated mechanisms that could be fundamental in organic synthesis and the preparation of halogenated compounds. These processes are crucial in the development of pharmaceuticals and agrochemicals, highlighting the compound's utility in synthesizing structurally complex molecules with high precision (Ammers, Hertog, & Haase, 1962).
Synthesis of Complex Ligands and Coordination Chemistry
Another application is found in the synthesis of complex ligands for coordination chemistry. The modification of pyridine derivatives, such as "4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide," into sulfanyl-, sulfinyl-, and sulfonyl-substituted pyridine ligands, facilitates the formation of iron(II) complexes. These complexes exhibit interesting properties like spin-crossover behavior, which is significant in materials science for developing smart materials and sensors (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Antimicrobial Properties and Environmental Applications
The compound also finds applications in the synthesis of novel derivatives with potential antimicrobial properties. For example, the synthesis of sulfonamide derivatives from bromo-substituted sulfonamide intermediates, which involve "4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide," demonstrates the compound's role in developing new antimicrobials. Such research is pivotal in addressing global health challenges by providing new avenues for antibiotic discovery (Durgun, Turkmen, Zengin, Zengin, Koyunsever, & Koyuncu, 2017).
Catalysis and Green Chemistry
Furthermore, "4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide" plays a role in catalysis and green chemistry. Studies involving the oxidation of sulfides to sulfoxides use catalytic systems that could include derivatives of pyridine, demonstrating the compound's utility in environmentally friendly chemical processes. Such catalytic systems are essential for developing sustainable chemical reactions with minimal environmental impact (Zhang & Wang, 2014).
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(2-bromoethylsulfanyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFJHXHMSHGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2688177.png)
![3-Bromo-4-methylpyrazolo[1,5-A]pyridine](/img/structure/B2688178.png)
![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2688180.png)



![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)